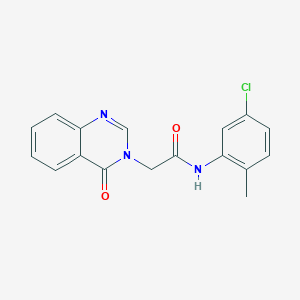
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CMQA, is a quinazoline-based compound that has been extensively studied for its potential therapeutic applications. CMQA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of various kinases, including protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the growth of various bacterial and fungal species.
实验室实验的优点和局限性
One of the advantages of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its broad range of biological activities, which make it a potential candidate for the treatment of a wide range of diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide research. One area of research is the optimization of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide's therapeutic potential by identifying its molecular targets and optimizing its pharmacokinetic properties. Another area of research is the development of new derivatives of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with improved solubility and bioavailability. Finally, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide's potential as a therapeutic agent for the treatment of bacterial and fungal infections warrants further investigation.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the condensation of 2-aminobenzamide with 5-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The overall yield of the synthesis is approximately 60%.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to possess anti-microbial properties, which make it a potential candidate for the treatment of bacterial and fungal infections.
属性
产品名称 |
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-12(18)8-15(11)20-16(22)9-21-10-19-14-5-3-2-4-13(14)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChI 键 |
FASMCYVDXFNBJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



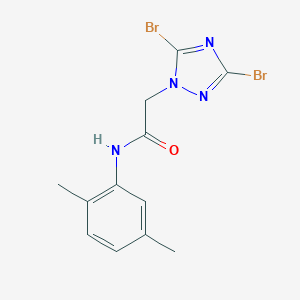


![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)
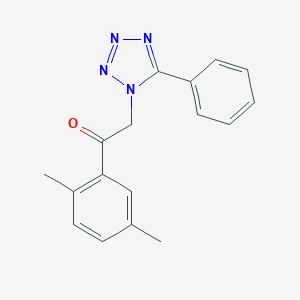
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
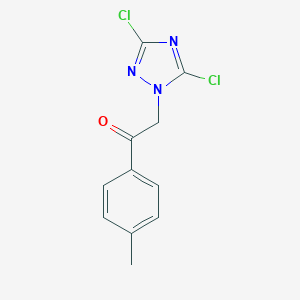
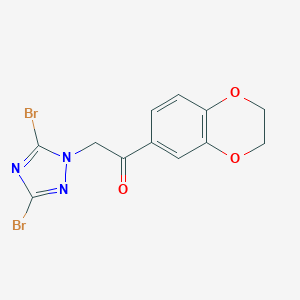
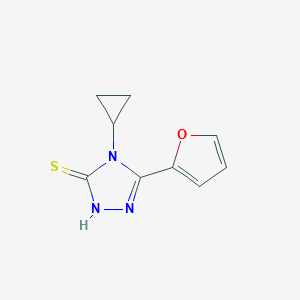
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)